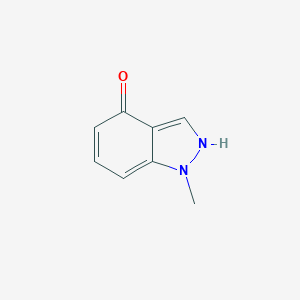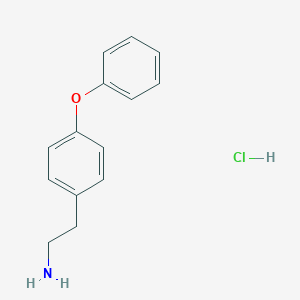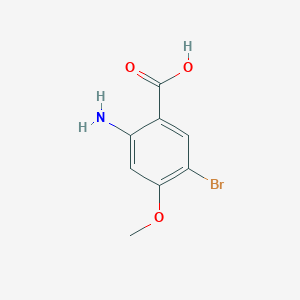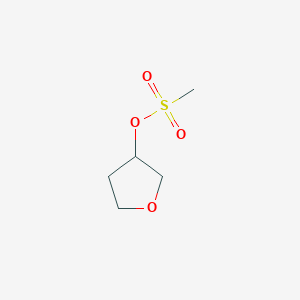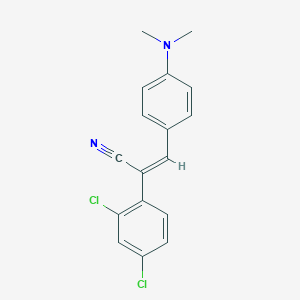
2-(2,4-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile, commonly known as DCDMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DCDMA is a type of nitrile-containing compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
DCDMA has been studied extensively in scientific research due to its potential applications in various fields. One of the primary applications of DCDMA is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. DCDMA has also been studied for its potential applications in the field of optoelectronics, where it has been used as a fluorescent probe for the detection of metal ions.
Mechanism Of Action
The mechanism of action of DCDMA is not fully understood, but it is believed to act as an electron acceptor due to the presence of the nitrile group in its structure. This electron-accepting property makes DCDMA useful for organic electronics applications, where it can be used as a building block for the synthesis of organic semiconductors.
Biochemical And Physiological Effects
The biochemical and physiological effects of DCDMA have been studied extensively in scientific research. DCDMA has been shown to have low toxicity and is not mutagenic or genotoxic. However, it has been shown to have some cytotoxic effects on certain cancer cell lines.
Advantages And Limitations For Lab Experiments
One of the primary advantages of DCDMA is its versatility, as it can be used in various applications, including organic electronics and optoelectronics. Additionally, DCDMA has low toxicity and is relatively easy to synthesize. However, one of the limitations of DCDMA is its limited solubility in common organic solvents, which can make it challenging to work with in some lab experiments.
Future Directions
There are several future directions for research on DCDMA. One potential area of research is the synthesis of new derivatives of DCDMA with improved solubility and electron-accepting properties. Additionally, further studies on the mechanism of action and physiological effects of DCDMA could lead to new applications in the fields of medicine and biotechnology. Finally, research on the use of DCDMA in the development of new organic semiconductors and optoelectronic devices could lead to significant advancements in these fields.
Synthesis Methods
DCDMA can be synthesized through various methods, including the reaction of 2,4-dichlorobenzaldehyde with 4-dimethylaminobenzyl cyanide in the presence of a base, such as potassium carbonate. This reaction results in the formation of DCDMA, which can be purified through various techniques, such as column chromatography.
properties
CAS RN |
7496-18-6 |
|---|---|
Product Name |
2-(2,4-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile |
Molecular Formula |
C17H14Cl2N2 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
(Z)-2-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14Cl2N2/c1-21(2)15-6-3-12(4-7-15)9-13(11-20)16-8-5-14(18)10-17(16)19/h3-10H,1-2H3/b13-9+ |
InChI Key |
LWBGKJOYHCMJTA-UKTHLTGXSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=C(C=C2)Cl)Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)Cl)Cl |
Other CAS RN |
7496-18-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



